Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl-
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Overview
Description
Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- is an organophosphorus compound with a unique structure that includes both phosphonamidothioic and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- typically involves the reaction of phenylphosphonothioic dichloride with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
PhP(S)Cl2+(CH3)3CNH2→PhP(S)(NH(CH3)3C)Cl+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonamidothioic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphonamidothioic acid analogs with different substituents.
Substitution: The compound can undergo substitution reactions, where the phenyl or tert-butyl groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonamidothioic acid oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonamidothioic acid derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Phosphonamidothioic acid, N-[(3-chloropropyl)sulfonyl]-N,P-dimethyl-, S-(1,1-dimethylethyl) ester
- Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 1,1-dimethylethyl ester
Uniqueness
Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- is unique due to its specific combination of phosphonamidothioic and phenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
116762-41-5 |
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Molecular Formula |
C10H16NOPS |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-[hydroxy(phenyl)phosphinothioyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H16NOPS/c1-10(2,3)11-13(12,14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,11,12,14) |
InChI Key |
ZFSHHMZQYNWQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NP(=S)(C1=CC=CC=C1)O |
Origin of Product |
United States |
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